Hexadecyltrioctadecylammonium bromide Hexadecyltrioctadecylammonium bromide
Brand Name: Vulcanchem
CAS No.: 179737-01-0
VCID: VC20907489
InChI: InChI=1S/C70H144N.BrH/c1-5-9-13-17-21-25-29-33-37-40-44-48-52-56-60-64-68-71(67-63-59-55-51-47-43-36-32-28-24-20-16-12-8-4,69-65-61-57-53-49-45-41-38-34-30-26-22-18-14-10-6-2)70-66-62-58-54-50-46-42-39-35-31-27-23-19-15-11-7-3;/h5-70H2,1-4H3;1H/q+1;/p-1
SMILES: CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-]
Molecular Formula: C70H144BrN
Molecular Weight: 1079.8 g/mol

Hexadecyltrioctadecylammonium bromide

CAS No.: 179737-01-0

Cat. No.: VC20907489

Molecular Formula: C70H144BrN

Molecular Weight: 1079.8 g/mol

* For research use only. Not for human or veterinary use.

Hexadecyltrioctadecylammonium bromide - 179737-01-0

Specification

CAS No. 179737-01-0
Molecular Formula C70H144BrN
Molecular Weight 1079.8 g/mol
IUPAC Name hexadecyl(trioctadecyl)azanium;bromide
Standard InChI InChI=1S/C70H144N.BrH/c1-5-9-13-17-21-25-29-33-37-40-44-48-52-56-60-64-68-71(67-63-59-55-51-47-43-36-32-28-24-20-16-12-8-4,69-65-61-57-53-49-45-41-38-34-30-26-22-18-14-10-6-2)70-66-62-58-54-50-46-42-39-35-31-27-23-19-15-11-7-3;/h5-70H2,1-4H3;1H/q+1;/p-1
Standard InChI Key AFQGZZSWHCOSRW-UHFFFAOYSA-M
SMILES CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-]
Canonical SMILES CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator